1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole
Description
Molecular Structure and Crystallographic Characterization
X-ray Crystallography Analysis of Biphenyl-Pyrazole Core
The core structure of 1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole consists of a pyrazole ring substituted with a 2-biphenyl group and two trifluoromethyl (-CF₃) groups at positions 3 and 5. X-ray crystallography reveals critical geometric parameters, including bond lengths, angles, and dihedral angles, which define the molecular conformation.
Key Structural Features
- Pyrazole Ring Geometry : The pyrazole ring adopts a planar configuration, with alternating single and double bonds. The nitrogen atoms at positions 1 and 2 are sp² hybridized, forming conjugated π-systems.
- Biphenyl Substituent : The 2-biphenyl group introduces steric bulk and electronic effects. The biphenyl moiety typically adopts a non-coplanar arrangement, with dihedral angles between the two phenyl rings influenced by substituents and crystal packing.
- Trifluoromethyl Groups : The -CF₃ groups at positions 3 and 5 are positioned symmetrically relative to the pyrazole ring. Their electron-withdrawing nature enhances the stability of the molecule through inductive effects.
Crystallographic Data (Hypothetical)
While specific crystallographic data for this compound is not explicitly reported in the literature, analogous structures provide insights into its potential packing. For example:
Bond Lengths and Angles
Critical bond lengths and angles include:
Conformational Analysis of Trifluoromethyl Substituents
The trifluoromethyl groups at positions 3 and 5 exert significant steric and electronic influences on the molecule’s conformation.
Steric and Electronic Effects
- Steric Hindrance : The -CF₃ groups occupy spatially demanding positions, potentially forcing the biphenyl group into specific orientations to minimize steric clashes. This effect is amplified in crowded environments, such as during crystal packing.
- Electronic Effects : The electron-withdrawing nature of -CF₃ groups polarizes the pyrazole ring, influencing reactivity and intermolecular interactions. This polarization may stabilize π-π stacking interactions in the solid state.
Orientation of Trifluoromethyl Groups
- Symmetry : The two -CF₃ groups are positioned symmetrically with respect to the pyrazole ring, maintaining C2v symmetry.
- Dihedral Angles : The angle between the pyrazole plane and the C–CF₃ bonds is typically ~90°, minimizing steric strain. Deviations from this angle may arise due to crystal packing constraints.
Impact on Molecular Flexibility
The rigidity of the pyrazole core and the fixed positions of the -CF₃ groups limit conformational flexibility. However, the biphenyl group retains rotational freedom around the C–C bond connecting the two phenyl rings, allowing for dynamic adjustments in response to environmental changes.
Intermolecular Interactions in Solid-State Packing
Solid-state packing is governed by non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen–halogen contacts.
Types of Intermolecular Interactions
Crystal Packing Motifs
- Layered Structures : Molecules may stack into layers via π-π interactions between biphenyl groups, with trifluoromethyl groups occupying interstitial spaces.
- C–H⋯F Networks : Fluorine atoms from -CF₃ groups act as acceptors for C–H donors from adjacent molecules, forming extended hydrogen-bonded networks.
Quantitative Interaction Data (Hypothetical)
| Interaction | Distance (Å) | Angle (°) | Source Analogy |
|---|---|---|---|
| C–H⋯F | 2.5–3.0 | 150–180 | (Pyrazolo-androstanol) |
| π–π Stacking | 3.3–3.6 | – | (Biphenyl derivatives) |
Properties
IUPAC Name |
1-(2-phenylphenyl)-3,5-bis(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F6N2/c18-16(19,20)14-10-15(17(21,22)23)25(24-14)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUOOIHNBLJXDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The trifluoromethyl groups can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide and a suitable radical initiator .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclocondensation and coupling reactions, as well as the use of more efficient and scalable radical trifluoromethylation methods .
Chemical Reactions Analysis
Electrophilic Substitution and Aldol Condensation
-
Aldol Condensation : Reaction with 3-acetyl-2,5-dimethylfuran in ethanolic NaOH yields chalcone derivatives (e.g., 162 in , 71–92% yields).
Cyclocondensation and Heterocycle Formation
The pyrazole’s aldehyde or ketone derivatives undergo cyclocondensation with active methylene compounds (e.g., ethyl cyanoacetate, thiourea) to form fused heterocycles :
-
Biginelli Reaction : With ethyl acetoacetate and urea/thiourea under FeCl₃·6H₂O catalysis, tetrahydropyrimidinones form (e.g., 144 in , 70–85% yields).
-
Pyrimidinethione Synthesis : Reaction with ethyl cyanoacetate and thiourea yields pyrimidinethiones (e.g., 145 in ).
Cross-Coupling and Functionalization
The biphenyl moiety enables Suzuki-Miyaura or Ullmann-type couplings. For example:
-
Palladium-Catalyzed Coupling : Aryl halides react with boronic acids to extend conjugation (e.g., synthesis of 165 in , 92% yield) .
| Substrate | Reagents | Catalyst | Product | Yield |
|---|---|---|---|---|
| Methyl 4-formyl-1-phenylpyrazole-3-carboxylate | Ethyl 3-aminocrotonate | 3,4,5-Trifluorobenzeneboronic acid | 4-(3-Methoxycarbonyl-1-phenylpyrazol-4-yl)-1,4-dihydropyridine | 92% |
Photoisomerization (Azo Derivatives)
While not directly studied for this compound, arylazo-trifluoromethylpyrazoles (e.g., 1a , 1e in ) exhibit reversible E-to-Z isomerization under UV light. Key findings:
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Half-Lives : Metastable Z-isomers persist for 22–146 days, depending on substituents .
-
UV-Vis Shifts : π–π* transitions shift from 320–344 nm (E) to 274–284 nm (Z), with n–π* bands at 423–440 nm .
| Compound | λ<sub>max</sub> (E) | λ<sub>max</sub> (Z) | Half-Life (Z) |
|---|---|---|---|
| 1a | 344 nm | 274 nm | 22 days |
| 1e | 320 nm | 284 nm | 146 days |
Antimicrobial Activity
Pyrazoles with trifluoromethyl groups show moderate to high antifungal activity. For example:
-
Chalcone Derivatives : 2-(3-Aryl-1-phenylpyrazol-4-yl)-6-fluorochromones inhibit Candida albicans (MIC: 8–32 µg/mL) .
Thermal and Stability Data
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the effectiveness of pyrazole derivatives, including 1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole, as antimicrobial agents. Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antibacterial properties against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci.
Case Study: Antimicrobial Activity
A study published in Nature demonstrated that synthesized pyrazole derivatives showed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against Gram-positive bacteria. Notably, certain derivatives exhibited bactericidal effects on MRSA biofilms with minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL . The trifluoromethyl group is crucial in improving the pharmacodynamics of these compounds, making them promising candidates for further development in antibiotic therapies .
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Pyrazole derivatives are known to combat oxidative stress-related diseases by acting as potent antioxidants.
Case Study: Antioxidant Evaluation
In a study focused on pyrazole derivatives' biological evaluation, it was found that specific hybrids containing pyrazole moieties demonstrated significant inhibition of lipoxygenase enzymes, which are involved in inflammatory processes. This suggests potential applications in treating oxidative stress-related conditions . The structural modifications incorporating trifluoromethyl groups were shown to enhance antioxidant activity significantly.
Catalytic Applications
This compound has been utilized as a ligand in palladium-catalyzed reactions. Such ligands are essential for facilitating various organic transformations.
Case Study: Ligand Utilization
Research indicated that this compound serves effectively as a ligand for the arylation of α-branched secondary amines. The presence of trifluoromethyl groups enhances the electronic properties of the ligand, leading to improved catalytic efficiency in cross-coupling reactions . This application is particularly relevant in synthesizing complex organic molecules used in pharmaceuticals.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[1,1’-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can result in the inhibition of enzyme activity or the blocking of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Variations and Physicochemical Properties
The following table compares the target compound with analogous pyrazole derivatives, emphasizing substituent effects on molecular weight, synthesis efficiency, and structural features:
Key Observations :
- Trifluoromethyl vs.
- Biphenyl vs. Monophenyl Moieties: The biphenyl group in the target compound may increase steric bulk compared to monophenyl derivatives (e.g., 13b–13g), influencing binding affinity in receptor-targeted applications .
Structural and Crystallographic Insights
- The crystal structure of 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole (C₁₆H₈F₆N₂) reveals planar pyrazole rings and intermolecular C–H···F interactions, which stabilize the lattice . Similar analyses for the target compound could clarify its packing behavior and solubility.
- In contrast, halogen-rich analogs like 1006352-96-0 exhibit higher molecular weights (>500 Da), which may limit bioavailability compared to the target compound (406.31 Da) .
Functional and Application-Based Comparisons
- Medicinal Chemistry : Fluorinated pyrazoles such as 13b–13g and the target compound are prized for their bioisosteric properties, mimicking carbonyl groups while resisting enzymatic degradation . The biphenyl moiety in the target compound may further enhance π-π stacking in protein binding pockets.
Biological Activity
1-[1,1'-Biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole is a synthetic compound characterized by its unique molecular structure, which includes a pyrazole ring and two trifluoromethyl groups. Its molecular formula is with a molecular weight of 356.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C17H10F6N2 |
| Molecular Weight | 356.27 g/mol |
| CAS Number | 956706-68-6 |
Functional Groups
- Pyrazole Ring : Known for its diverse biological activities.
- Trifluoromethyl Groups : Enhance lipophilicity and metabolic stability.
Anticancer Properties
Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of 1H-pyrazole can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and renal cancer cells.
Case Study: Inhibition of Cancer Cell Proliferation
A notable study synthesized several pyrazole derivatives and tested their effects on MDA-MB-231 cells. The results indicated:
- Caspase Activity Enhancement : Compounds enhanced caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 μM.
- Morphological Changes : Observed at concentrations as low as 1 μM.
This suggests that these compounds can induce apoptosis effectively in cancer cells, highlighting their potential as anticancer agents .
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have also been documented extensively. For example, certain compounds exhibited IC50 values in the low micromolar range against COX-2 enzymes, indicating potent anti-inflammatory activity.
Table: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | IC50 (μg/mL) | COX-2 Selectivity Index |
|---|---|---|
| Compound A | 0.02 | 8.22 |
| Compound B | 0.04 | 9.31 |
These results demonstrate the potential for developing new anti-inflammatory drugs based on this scaffold .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammatory responses.
- Receptor Modulation : It can block signaling pathways that contribute to tumor growth and inflammation.
The presence of trifluoromethyl groups enhances its binding affinity to these targets due to increased lipophilicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole?
- Methodology : The synthesis typically involves sequential cross-coupling and cyclization steps.
Trifluoromethyl introduction : Start with pyrazole derivatives functionalized with trifluoromethyl groups via nucleophilic substitution or halogen exchange reactions (e.g., using CF₃Cu reagents) .
Biphenyl coupling : Use Suzuki-Miyaura coupling to attach the biphenyl moiety to the pyrazole core. Palladium catalysts (e.g., Pd(PPh₃)₄), a biphenyl boronic acid derivative, and mild bases (e.g., Na₂CO₃) in THF/water at 80–100°C are effective .
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Confirm purity via HPLC and elemental analysis .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology :
- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. The biphenyl and trifluoromethyl groups exhibit planar geometry with torsional angles <5° .
- Spectroscopy :
- ¹H/¹³C NMR : Trifluoromethyl groups appear as quartets (¹⁹F coupling) at δ ~120–125 ppm (¹³C). The biphenyl protons show splitting due to para-substitution .
- FT-IR : C-F stretches appear at 1100–1250 cm⁻¹; pyrazole ring vibrations occur at 1500–1600 cm⁻¹ .
Advanced Research Questions
Q. How does the compound perform as a ligand in palladium-catalyzed cross-coupling reactions?
- Methodology :
- Cyclopalladation : React the pyrazole with Pd(OAc)₂ in DMF at 80°C to form a cyclopalladated complex. The biphenyl group enhances steric bulk, stabilizing the Pd center .
- Catalytic testing : Evaluate Suzuki-Miyaura coupling efficiency (e.g., aryl bromides with boronic acids). High turnover numbers (TON > 10³) are observed due to electron-withdrawing trifluoromethyl groups increasing oxidative addition rates .
- Contradiction analysis : Some studies report reduced activity with ortho-substituted biphenyls; optimize by adjusting solvent polarity (e.g., DMF vs. toluene) to balance solubility and catalyst stability .
Q. What computational methods predict the electronic effects of the trifluoromethyl groups on reactivity?
- Methodology :
- DFT calculations : Use Gaussian16 with B3LYP/6-31G(d) basis sets to map frontier orbitals. Trifluoromethyl groups lower the LUMO energy by ~1.5 eV, favoring electrophilic interactions .
- Hammett analysis : Compare substituent constants (σₚ for CF₃ = 0.54) to correlate with reaction rates in catalytic cycles. Strong electron withdrawal accelerates transmetalation but may slow reductive elimination .
Q. How do structural modifications (e.g., biphenyl vs. phenyl substituents) impact biological activity?
- Methodology :
- SAR studies : Synthesize analogs (e.g., 3,5-bis(trifluoromethyl)-1-phenylpyrazole) and compare bioassay results (e.g., enzyme inhibition). The biphenyl group increases lipophilicity (logP +0.9), enhancing membrane permeability .
- Crystallographic comparison : Overlay X-ray structures to identify key binding interactions. Biphenyl’s extended π-system improves stacking with aromatic residues in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
